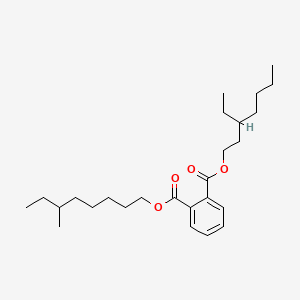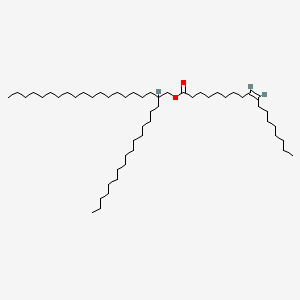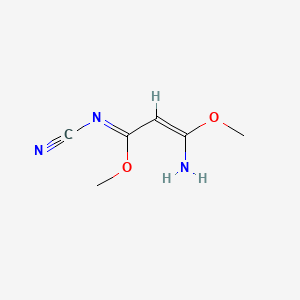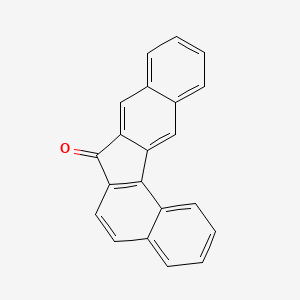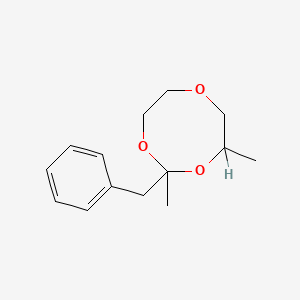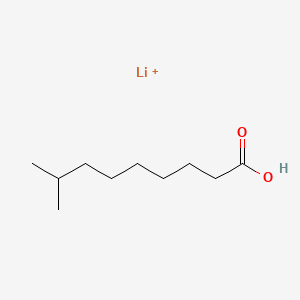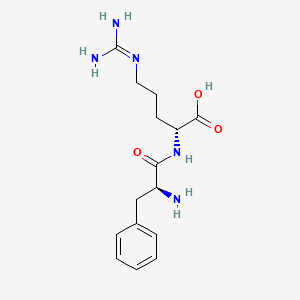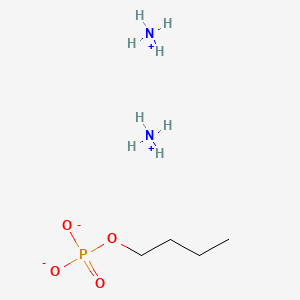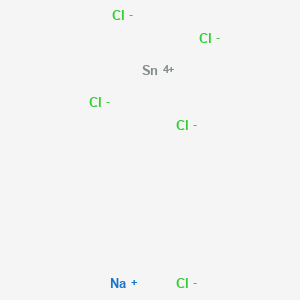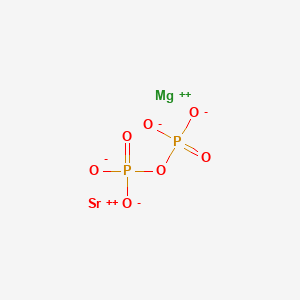
Magnesium strontium diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium strontium diphosphate is an inorganic compound that belongs to the family of phosphates. It is composed of magnesium, strontium, and phosphate ions. This compound is known for its unique structural, morphological, and luminescence properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium strontium diphosphate can be synthesized using the solid-state reaction method. The typical procedure involves mixing stoichiometric amounts of strontium chloride hexahydrate, magnesium oxide, and ammonium dihydrogen phosphate. The mixture is ground thoroughly using an agate mortar and pestle. The ground mixture is then subjected to high-temperature calcination to form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar solid-state reactions but on a larger scale. The raw materials are mixed in large reactors, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product. The use of advanced techniques such as X-ray diffraction and scanning electron microscopy helps in monitoring the quality of the synthesized compound .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium strontium diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The phosphate groups in the compound can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphate compounds, while reduction may produce lower phosphate compounds .
Aplicaciones Científicas De Investigación
Magnesium strontium diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phosphate-based materials and as a catalyst in various chemical reactions.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical applications, such as bone regeneration and tissue engineering.
Medicine: this compound is explored for its potential in drug delivery systems and as a component in bioactive coatings for implants.
Mecanismo De Acción
The mechanism by which magnesium strontium diphosphate exerts its effects involves several molecular targets and pathways:
Comparación Con Compuestos Similares
Magnesium strontium diphosphate can be compared with other similar compounds, such as:
Magnesium Phosphate: While both compounds contain magnesium, magnesium phosphate lacks the strontium component, which imparts unique properties to this compound.
Strontium Phosphate: This compound contains strontium but not magnesium, resulting in different structural and functional characteristics.
Calcium Phosphate: Similar in structure but contains calcium instead of magnesium and strontium, leading to variations in biological and chemical properties.
Uniqueness: this compound stands out due to its combined properties of magnesium and strontium, which enhance its biocompatibility, luminescence, and catalytic activity. These unique features make it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
20644-06-8 |
|---|---|
Fórmula molecular |
MgO7P2Sr |
Peso molecular |
285.87 g/mol |
Nombre IUPAC |
magnesium;strontium;phosphonato phosphate |
InChI |
InChI=1S/Mg.H4O7P2.Sr/c;1-8(2,3)7-9(4,5)6;/h;(H2,1,2,3)(H2,4,5,6);/q+2;;+2/p-4 |
Clave InChI |
PHCONXUNVVGOSF-UHFFFAOYSA-J |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mg+2].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



